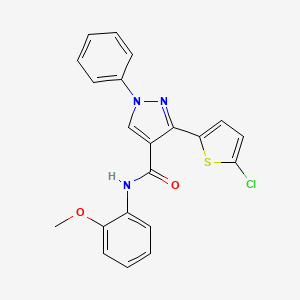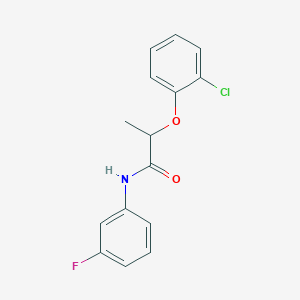
3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CCT251545, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of pyrazole-based compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of the enzyme cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell cycle regulation and transcriptional regulation. By inhibiting CDK7, this compound disrupts the transcriptional machinery and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit angiogenesis. It has also been shown to have a synergistic effect when combined with other chemotherapeutic agents in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, its ability to induce cell cycle arrest and apoptosis, and its synergistic effect with other chemotherapeutic agents. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.
Orientations Futures
There are several future directions for the research and development of 3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One of the future directions is to study its potential as a therapeutic agent for other diseases such as neurodegenerative diseases and autoimmune diseases. Another future direction is to develop more potent and selective CDK7 inhibitors based on the structure of this compound. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown significant potential as a therapeutic agent in various scientific research studies. Its potent anti-cancer and anti-inflammatory properties, ability to induce cell cycle arrest and apoptosis, and synergistic effect with other chemotherapeutic agents make it a valuable candidate for further research and development. However, more studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and limitations.
Applications De Recherche Scientifique
3-(5-chloro-2-thienyl)-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propriétés
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-10-6-5-9-16(17)23-21(26)15-13-25(14-7-3-2-4-8-14)24-20(15)18-11-12-19(22)28-18/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAKPWJYFOSSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(N=C2C3=CC=C(S3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4771561.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4771606.png)
![ethyl 2-[(ethoxyacetyl)amino]benzoate](/img/structure/B4771618.png)
![N-benzyl-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4771623.png)

![1-(allylthio)-4-ethyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4771638.png)
![6,7-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4771648.png)
![1-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-4-piperidinecarboxylic acid](/img/structure/B4771650.png)
![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4771657.png)
